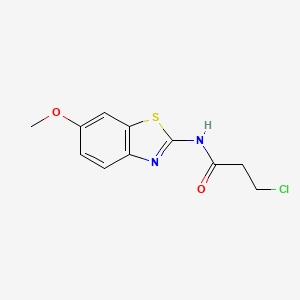

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide

Description

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS: Not explicitly listed; molecular formula: C₁₁H₁₂ClN₂O₂S) is a benzothiazole derivative featuring a 6-methoxybenzothiazole core linked to a 3-chlorinated propanamide side chain. Benzothiazoles are heterocyclic compounds widely studied for their antimicrobial, anticancer, and anti-inflammatory properties . The 3-chloro substituent on the propanamide chain may influence lipophilicity and intermolecular interactions, affecting bioavailability and activity.

Properties

IUPAC Name |

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-16-7-2-3-8-9(6-7)17-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVBKVKLYJPFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide, followed by cyclization.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Chlorination: The chlorination of the benzothiazole ring can be achieved using thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the reaction of the chlorinated benzothiazole with 3-chloropropanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding amine.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted benzothiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is being investigated for its potential therapeutic effects. Its applications include:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. Studies suggest that it may inhibit bacterial enzymes crucial for survival and replication.

- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves interaction with specific molecular targets associated with cell growth regulation.

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Materials Science

The unique structure of this compound allows it to be explored in the development of novel materials:

- Conductive Polymers : Due to its electronic properties, the compound can be incorporated into polymer matrices to enhance conductivity, which is useful in electronic applications.

- Fluorescent Materials : Its benzothiazole moiety contributes to fluorescence, making it a candidate for developing sensors or materials used in optical applications.

Biological Research

In biological studies, this compound is utilized to understand its interactions with biological systems:

- Enzyme Inhibition Studies : Researchers are investigating how this compound interacts with specific enzymes involved in metabolic pathways. This research could provide insights into drug design and development.

- Cellular Mechanisms : Studies are ongoing to elucidate the cellular pathways affected by this compound, which may lead to discoveries regarding its role in cellular signaling and function.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival.

Protein-Ligand Interactions: The compound can bind to specific proteins, altering their function and leading to therapeutic effects.

Pathway Modulation: It can modulate biological pathways involved in inflammation, cancer, and microbial infections.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key benzothiazole derivatives is provided below:

Key Observations :

- Methoxy vs. Nitro Substitution : Methoxy groups (electron-donating) at the 6-position enhance DNA gyrase inhibition compared to nitro groups (electron-withdrawing), as seen in BTC-j (MIC: 3.125 µg/ml for E. coli) vs. nitro analogs (MIC: ~25 µg/ml) .

- Adamantyl-acetamide derivatives (e.g., ) exhibit rigid hydrophobic interactions, favoring crystal packing but possibly limiting bioavailability.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Adamantyl-acetamide analogs form N–H···N and C–H···O bonds in crystal lattices, stabilizing dimers and ribbons . The target compound’s chloro group may disrupt classical H-bonding but introduce Cl···π or halogen bonds.

Biological Activity

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

- Molecular Formula : C11H11ClN2O2S

- Molecular Weight : 270.74 g/mol

- CAS Number : 1016743-82-0

These properties highlight the compound's potential for various biological applications, particularly in drug development.

Anticancer Properties

Recent studies have demonstrated that compounds related to benzothiazole, including this compound, exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.63 | |

| Doxorubicin | MCF-7 | 1.93 | |

| Prodigiosin | MCF-7 | 1.93 |

The IC50 values indicate that this compound has comparable activity to established chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays have shown that it can trigger apoptosis in MCF-7 cells through increasing caspase 3/7 activity, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

In addition to its anticancer properties, benzothiazole derivatives have been reported to possess antimicrobial activity. This broad-spectrum activity makes them candidates for further investigation in the development of new antibiotics.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| This compound | E. coli | Inhibitory | |

| Benzothiazole Derivative A | Staphylococcus aureus | Moderate |

The compound's inhibitory effects on E. coli suggest potential applications in treating bacterial infections.

Study on Anticancer Effects

A detailed study evaluated the efficacy of various benzothiazole derivatives against human cancer cell lines. The findings indicated that those with electron-withdrawing groups exhibited enhanced biological activity . This supports the hypothesis that structural modifications can significantly influence the pharmacological properties of these compounds.

Screening for Antimicrobial Activity

Another research project focused on screening benzothiazole derivatives for antimicrobial properties against several pathogens. The results demonstrated that certain modifications led to increased potency against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes and reaction conditions for synthesizing 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A primary route involves reacting 6-methoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C. After 6–8 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol or ethanol-DMF mixtures). Key intermediates include the 2-amino-6-methoxybenzothiazole derivative, which reacts with chloroacetyl chloride to form the propanamide backbone . Alternative routes may use reflux conditions in ethanol with sodium acetate as a catalyst, followed by stabilization and recrystallization .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- Infrared (IR) Spectroscopy : Peaks at ~1640–1668 cm⁻¹ confirm the C=O stretch of the amide group, while ~690 cm⁻¹ corresponds to C-Cl vibrations. Aromatic C-H stretches appear at ~3120–3144 cm⁻¹ .

- ¹H NMR : Signals at δ 3.76–4.11 ppm indicate the methoxy (-OCH₃) and NH protons. Aromatic protons from the benzothiazole ring appear as multiplet peaks between δ 6.4–8.3 ppm .

- Elemental Analysis : Percentages of C, H, N, and S are cross-validated against calculated values (e.g., C: 49.11–54.71%, N: 7.79–11.60%) to confirm purity .

Q. What are the critical intermediates and side products in its synthesis?

Methodological Answer: The primary intermediate is 2-amino-6-methoxybenzothiazole , formed via cyclization of substituted thioureas or via direct functionalization of benzothiazole precursors. Side products may arise from incomplete substitution (e.g., unreacted chloroacetyl chloride) or hydrolysis of the amide bond under acidic conditions. Monitoring reaction progress via TLC (Rf ~0.54–0.66 in acetonitrile-methanol 1:1) and isolating intermediates through fractional recrystallization minimizes impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : DMF enhances reactivity at lower temperatures (0–25°C), while ethanol under reflux (7–8 hours) improves steric accessibility for bulky substituents .

- Catalyst Tuning : Increasing potassium carbonate stoichiometry (e.g., 3:1 molar ratio relative to the amine) accelerates nucleophilic substitution .

- Purification : Sequential recrystallization from ethanol-DMF (80:20) removes polar byproducts, achieving >90% purity. Microwave-assisted synthesis (e.g., 70°C for 1 hour) reduces reaction time by 60% while maintaining yields .

Q. How do structural modifications (e.g., substituent changes) influence biological or physicochemical properties?

Methodological Answer:

- Methoxy Group : The 6-methoxy substituent enhances solubility in polar solvents and may influence binding affinity in biological targets (e.g., enzyme active sites) .

- Chloro Substituent : The 3-chloro group increases electrophilicity, potentially enhancing reactivity in nucleophilic aromatic substitution. Replacing chlorine with nitro groups (e.g., -NO₂) alters electronic properties, as seen in analogs with shifted IR peaks (~1520 cm⁻¹ for nitro stretches) and modified biological activity .

Q. What advanced techniques are used to analyze crystal structure and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography : Resolves spatial arrangements (e.g., triclinic P1 space group) and hydrogen-bonding networks (N-H⋯N, ~3.0–3.6 Å). Dihedral angles (e.g., -96.5° to -100.3°) reveal conformational flexibility in the propanamide chain .

- Non-covalent Interactions : Attractive S⋯S interactions (~3.62 Å) and C-H⋯O bonds stabilize crystal packing. Thermal ellipsoid analysis (at 100 K) quantifies atomic displacement parameters for dynamic studies .

Q. How can researchers resolve contradictions in spectral or analytical data?

Methodological Answer:

- Cross-validation : Discrepancies in elemental analysis (e.g., C% deviation >0.5%) require re-purification via column chromatography (silica gel, hexane-ethyl acetate gradient) or high-resolution mass spectrometry (HRMS) for accurate mass confirmation .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–50°C in DMSO-d₆) resolves overlapping aromatic signals caused by rotational isomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.